2-(Ethylsulfanyl)ethyl 7-(4-chlorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

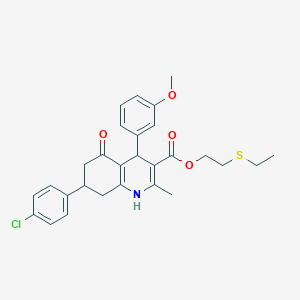

The compound 2-(ethylsulfanyl)ethyl 7-(4-chlorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by:

- A hexahydroquinoline core (1,4,5,6,7,8-hexahydroquinoline) with a 5-oxo group.

- Substituents at positions 2 (methyl), 4 (3-methoxyphenyl), and 7 (4-chlorophenyl).

- A 2-(ethylsulfanyl)ethyl ester side chain at position 2.

While direct experimental data (e.g., logP, crystallography) for this compound are unavailable in the provided evidence, comparisons with structurally related analogs (Table 1) offer insights into its physicochemical and electronic properties .

Properties

IUPAC Name |

2-ethylsulfanylethyl 7-(4-chlorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30ClNO4S/c1-4-35-13-12-34-28(32)25-17(2)30-23-15-20(18-8-10-21(29)11-9-18)16-24(31)27(23)26(25)19-6-5-7-22(14-19)33-3/h5-11,14,20,26,30H,4,12-13,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVNRLFAXIEVKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)OC)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 7-(4-chlorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and aromatic sites.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: Nucleophilic substitution reactions can take place at the aromatic rings, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 7-(4-chlorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs differ in substituent patterns on the quinoline core and ester side chain (Table 1):

Table 1: Comparative Analysis of Hexahydroquinoline Derivatives

*Estimated based on structural similarity to .

Key Observations:

Sulfur-containing esters may improve membrane permeability but could reduce aqueous solubility .

Aromatic Substituents :

- Electron-Withdrawing Groups (EWGs) : ’s 3-nitro-4-chlorophenyl substituent increases molecular weight (505.0 vs. ~541.1 for the target) and polar surface area (~90 Ų vs. ~60 Ų), likely reducing bioavailability .

- Electron-Donating Groups (EDGs) : The target’s 3-methoxyphenyl and 4-chlorophenyl balance lipophilicity and polarity, similar to ’s 2,4-dimethoxyphenyl (logP 4.5084) .

Core Modifications: Trimethyl Substitution (): Increased steric hindrance may affect binding interactions compared to the target’s single methyl group at position 2 .

Crystallographic and Conformational Insights

- Crystal Packing: (ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-hexahydroquinoline-3-carboxylate) reveals hydrogen bonding between the ester carbonyl and NH of the quinoline core, stabilizing the conformation . The target’s 2-(ethylsulfanyl)ethyl group may disrupt this interaction, altering solubility.

- Software Tools : Structural data for analogs were refined using SHELXL () and visualized via OLEX2 (), ensuring accuracy in comparative analyses .

Physicochemical Properties

- Lipophilicity (logP) : ’s logP of 4.5084 suggests moderate lipophilicity, likely shared by the target due to similar substituents .

Biological Activity

The compound 2-(Ethylsulfanyl)ethyl 7-(4-chlorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic derivative of hexahydroquinoline known for its potential biological activities. This article reviews available literature on its biological properties, particularly focusing on anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 525.1 g/mol. The compound features a complex structure that includes various functional groups such as a chloro group and methoxy group which are known to influence biological activity.

Anticancer Activity

Several studies have assessed the anticancer properties of hexahydroquinoline derivatives, including the target compound. The following table summarizes key findings regarding its anticancer efficacy:

These results indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range, suggesting high potency.

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. The presence of electron-withdrawing groups (like Cl and COOH) enhances its activity by stabilizing reactive intermediates during metabolic processes.

Antimicrobial Activity

In addition to anticancer properties, derivatives of hexahydroquinoline have been evaluated for antimicrobial activity. Although specific data for the target compound is limited, related compounds have demonstrated efficacy against various bacterial strains.

Case Studies

A recent study highlighted the synthesis and evaluation of similar compounds where derivatives exhibited promising results against resistant strains of bacteria:

- Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of synthesized quinoline derivatives.

- Results : Compounds with similar structures showed significant inhibition against Gram-positive and Gram-negative bacteria.

- : The presence of sulfur and halogen substituents was crucial for enhancing antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.